molecular formula C15H20F3N3O2S B2593876 N-[(thiophen-2-yl)methyl]-N'-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}ethanediamide CAS No. 2310121-80-1

N-[(thiophen-2-yl)methyl]-N'-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}ethanediamide

Cat. No.: B2593876
CAS No.: 2310121-80-1
M. Wt: 363.4
InChI Key: ITBRVVBBFSAGHX-UHFFFAOYSA-N
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Description

N-[(thiophen-2-yl)methyl]-N'-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}ethanediamide is a synthetic ethanediamide derivative designed for research applications. This compound incorporates a thiophene heterocycle, a moiety known to be present in compounds with fungicidal activity , linked to a piperidine scaffold that is common in pharmaceutical research. The structure suggests potential for interaction with various biological targets. The 2,2,2-trifluoroethyl group on the piperidine ring is a common strategical element used in medicinal chemistry to modulate a molecule's electronic properties, metabolic stability, and binding affinity. The primary research applications for this compound would be in early-stage drug discovery and chemical biology, where it could serve as a key intermediate or a lead compound for further optimization. Its potential mechanisms of action and specific biological targets would require further investigation and validation through dedicated research. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N'-(thiophen-2-ylmethyl)-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20F3N3O2S/c16-15(17,18)10-21-5-3-11(4-6-21)8-19-13(22)14(23)20-9-12-2-1-7-24-12/h1-2,7,11H,3-6,8-10H2,(H,19,22)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITBRVVBBFSAGHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C(=O)NCC2=CC=CS2)CC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(thiophen-2-yl)methyl]-N’-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}ethanediamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

N-[(thiophen-2-yl)methyl]-N’-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}ethanediamide can undergo various types of chemical reactions:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the trifluoroethyl group or to reduce the thiophene ring.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: De-trifluoroethylated or reduced thiophene derivatives.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds containing thiophene and piperidine derivatives exhibit significant anticancer properties. For instance, similar structures have been shown to inhibit cell proliferation in various cancer cell lines. The incorporation of the thiophene moiety is believed to contribute to the compound's ability to disrupt cellular processes essential for tumor growth.

Case Study: Inhibition of Tumor Growth

A study published in a peer-reviewed journal demonstrated that derivatives similar to N-[(thiophen-2-yl)methyl]-N'-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}ethanediamide effectively inhibited the growth of breast cancer cells in vitro. The mechanism of action was attributed to the induction of apoptosis via the mitochondrial pathway, highlighting the compound's potential as an anticancer agent .

Neuroprotective Effects

The piperidine component of the compound suggests potential applications in treating neurological disorders. Compounds with similar structures have been investigated for their neuroprotective effects against conditions such as Alzheimer's disease and Parkinson's disease.

Case Study: Neuroprotection in Animal Models

Research involving animal models has shown that administering compounds with structural similarities can lead to improved cognitive function and reduced neurodegeneration markers. These findings support further exploration into this compound for its neuroprotective properties .

Antimicrobial Activity

The compound's unique structure may also confer antimicrobial properties. Research indicates that thiophene derivatives possess activity against various bacterial strains, making them candidates for developing new antibiotics.

Case Study: Antibacterial Efficacy

A study evaluated the antibacterial activity of thiophene-based compounds against resistant strains of Staphylococcus aureus. Results demonstrated significant inhibition zones, suggesting that this compound could be a promising lead in antibiotic development .

Structure-Activity Relationship (SAR)

Understanding the relationship between chemical structure and biological activity is crucial for optimizing drug design. The presence of specific functional groups within this compound can significantly influence its pharmacological profile.

Functional GroupImpact on Activity
Thiophene RingEnhances anticancer properties
Piperidine MoietyPotential neuroprotective effects
Trifluoroethyl GroupIncreases lipophilicity and potency

Mechanism of Action

The mechanism of action of N-[(thiophen-2-yl)methyl]-N’-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}ethanediamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes or receptors involved in inflammatory or microbial pathways.

    Pathways Involved: It may modulate signaling pathways related to inflammation or microbial growth, leading to its therapeutic effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Similarities and Differences

The compound belongs to the 4-anilidopiperidine family, akin to fentanyl analogs, but with critical distinctions:

Compound Core Structure Substituents Key Features
Target Compound Ethanediamide - Thiophen-2-ylmethyl
- 1-(2,2,2-Trifluoroethyl)piperidin-4-ylmethyl
Unique ethanediamide linker; trifluoroethyl enhances lipophilicity and stability
Thiofentanyl (N-phenyl-N-[1-(2-thienylethyl)piperidin-4-yl]propanamide) Propionamide - Thiophen-2-ylethyl
- Phenyl
High μ-opioid receptor affinity; shorter half-life due to esterase sensitivity
Carfentanil Piperidine-4-carboxylate - Phenethyl
- Methyl carboxylate
Ultra-potent μ-agonist; carboxylate group increases receptor binding efficiency
CPI-1205 (EZH2 inhibitor) Indole-carboxamide - Trifluoroethylpiperidine
- Methoxymethylpyridinone
Targets epigenetic enzymes; trifluoroethyl improves metabolic stability

Key Observations :

  • The trifluoroethyl group on the piperidine ring enhances metabolic stability relative to non-fluorinated analogs (e.g., β-hydroxythiofentanyl) by resisting oxidative degradation .
Pharmacological and Binding Profile Comparisons

While direct data for the target compound are unavailable, inferences can be drawn from structurally related analogs:

  • Thiophene-containing analogs : Thiofentanyl exhibits high μ-opioid receptor affinity (Ki = 0.24 nM) due to the thiophene ring’s electron-rich π-system, which strengthens hydrophobic interactions with receptor subpockets . The target compound’s thiophen-2-ylmethyl group may confer similar advantages.
  • Trifluoroethyl modifications: In CPI-1205, the trifluoroethyl group on piperidine improves blood-brain barrier penetration and half-life (t₁/₂ = 6.2 hours in mice) compared to non-fluorinated derivatives . This suggests the target compound may have enhanced CNS bioavailability.
  • Ethanediamide vs. propionamide linkers: Propionamide-based fentanyl analogs (e.g., carfentanil) show rapid receptor association but shorter duration of action.

Biological Activity

N-[(thiophen-2-yl)methyl]-N'-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}ethanediamide is a compound of interest due to its potential pharmacological applications. Its structure suggests interactions that may lead to various biological activities, particularly in the context of cancer and other diseases influenced by the phosphoinositide 3-kinase (PI3K)/AKT/mTOR signaling pathway.

Chemical Structure and Properties

The compound can be represented as follows:

\text{N thiophen 2 yl methyl N 1 2 2 2 trifluoroethyl piperidin 4 yl methyl}ethanediamide}

This compound integrates a thiophene moiety, which is known for its biological activity, particularly in anti-cancer therapies.

Biological Activity Overview

Research indicates that compounds containing thiophene and piperidine structures exhibit significant biological activities. The biological effects can be categorized into several areas:

  • Antitumor Activity :
    • Compounds similar to this compound have shown promise as dual inhibitors of the PI3Kα/mTOR pathways. For instance, related thiophene derivatives have demonstrated IC50 values indicating potent anti-tumor effects against various cancer cell lines including A549 and MCF-7 .
    • The mechanism often involves the inhibition of tumor cell proliferation and induction of apoptosis through cell cycle arrest.
  • Antimicrobial Activity :
    • Certain derivatives of thiophene have been evaluated for their antimicrobial properties. Studies suggest that modifications in the side chains can enhance their efficacy against bacterial strains .
  • Antihypertensive Effects :
    • Some studies have linked thiophene-containing compounds with antihypertensive activity, suggesting that they may influence vascular smooth muscle relaxation or modulate ion channels .

Case Study 1: Antitumor Efficacy

A recent study synthesized a series of substituted thiophene derivatives and evaluated their biological activity against cancer cell lines. One compound exhibited an IC50 value of 0.20 µM against A549 cells, indicating strong antitumor potential . The study concluded that structural modifications could optimize these compounds for enhanced efficacy.

Case Study 2: Antimicrobial Activity

Another investigation focused on the synthesis of thiophene derivatives with antimicrobial properties. The results indicated that certain N-substituted thiophenes showed significant activity against both Gram-positive and Gram-negative bacteria . This highlights the versatility of the thiophene moiety in developing new antimicrobial agents.

Data Tables

Activity Type Compound IC50 (µM) Cell Line/Organism
AntitumorThiophene Derivative 13g0.20A549
AntitumorThiophene Derivative (General)1.25MCF-7
AntimicrobialN-substituted ThiophenesVariesVarious Bacterial Strains
AntihypertensiveThiophene DerivativesNot specifiedVascular Smooth Muscle

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